Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-
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Overview
Description
It is a colorless liquid with a characteristic odor and is commonly found in essential oils of various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the oxidation of phellandrene, a naturally occurring terpene, using oxidizing agents such as potassium permanganate or ozone . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
In industrial settings, the compound is often produced through the catalytic hydrogenation of phellandrene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- undergoes various chemical reactions, including:
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, dichloromethane, low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ether solvents.
Substitution: Grignard reagents, ether solvents.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Secondary alcohols.
Scientific Research Applications
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . Additionally, it can interact with microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- can be compared with other similar compounds, such as:
Perillaldehyde: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Phellandral: Another isomer with similar properties but different stereochemistry.
Cyclohexanecarboxylic acid: The oxidized form of the compound with different chemical properties and applications.
These comparisons highlight the uniqueness of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- in terms of its reactivity, applications, and potential benefits in various fields.
Properties
CAS No. |
137886-38-5 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-prop-1-en-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3 |
InChI Key |
AOVAKEPXEOVCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(CC1)C=O |
density |
0.923-0.929 |
physical_description |
Clear colourless or pale yellow liquid; Spicy, herbal, fruity aroma |
solubility |
Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
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